ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Overview
Description
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves a multi-step process. One common method includes the annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. For example, the enzymatic resolution of racemic mixtures using specific lipases can achieve high enantiomeric excess . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[41
Properties
CAS No. |
2413185-88-1 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl (1S,5S,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1 |
InChI Key |
XZXCGRFGEVXWIT-RWMBFGLXSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |
Origin of Product |
United States |
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